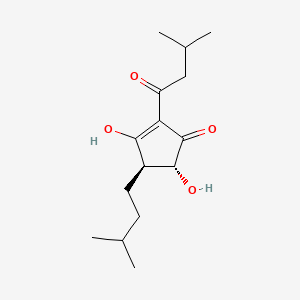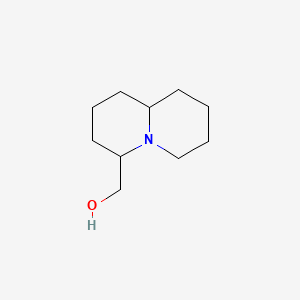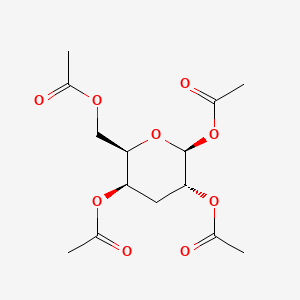
(4R,5R)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is a naturally occurring compound found in various plants. It is a type of humic substance, which are complex organic molecules formed through the decomposition of plant and animal matter. Humic substances, including dihydrohumulinic acid A, play a crucial role in soil fertility and plant growth by improving nutrient availability and soil structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrohumulinic acid A typically involves the extraction of humic substances from natural sources such as peat, lignite, or compost. The extraction process usually includes the following steps:
Alkaline Extraction: The raw material is treated with an alkaline solution (e.g., sodium hydroxide) to solubilize the humic substances.
Acid Precipitation: The alkaline extract is then acidified (e.g., with hydrochloric acid) to precipitate the humic acids, including dihydrohumulinic acid A.
Purification: The precipitated humic acids are purified through filtration, washing, and drying.
Industrial Production Methods
Industrial production of dihydrohumulinic acid A follows similar steps but on a larger scale. The process involves:
Raw Material Collection: Large quantities of peat, lignite, or compost are collected.
Alkaline Extraction: The raw material is mixed with an alkaline solution in large reactors.
Acid Precipitation: The alkaline extract is acidified in large tanks to precipitate the humic acids.
Purification: The precipitated humic acids are filtered, washed, and dried using industrial equipment.
化学反応の分析
Types of Reactions
(4R,5R)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones and other reduced derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out in basic or neutral conditions.
Substitution: Common reagents include halogens, alkyl halides, and acyl halides. The reactions are typically carried out in the presence of catalysts or under specific conditions (e.g., elevated temperature or pressure).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of dihydrohumulinic acid A, which can have different chemical and physical properties.
科学的研究の応用
(4R,5R)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of humic substances.
Biology: It is used to study the effects of humic substances on plant growth and soil fertility.
Medicine: It is being investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in various industrial applications, including soil conditioners, fertilizers, and water treatment agents.
作用機序
The mechanism of action of dihydrohumulinic acid A involves its interaction with various molecular targets and pathways. It can:
Improve Nutrient Availability: By chelating metal ions and releasing them slowly, it improves nutrient availability to plants.
Enhance Soil Structure: By binding to soil particles, it improves soil structure and water retention.
Exert Antioxidant Effects: By scavenging free radicals, it exerts antioxidant effects that can protect plants and other organisms from oxidative stress.
類似化合物との比較
Similar Compounds
Similar compounds to dihydrohumulinic acid A include other humic substances such as fulvic acid, humic acid, and ulmic acid.
Comparison
Fulvic Acid: Fulvic acid is more soluble in water and has a lower molecular weight compared to dihydrohumulinic acid A. It is also more bioavailable and can be absorbed by plants more easily.
Humic Acid: Humic acid has a higher molecular weight and is less soluble in water compared to dihydrohumulinic acid A. It is more effective in improving soil structure and water retention.
Ulmic Acid: Ulmic acid is similar to humic acid but has a higher degree of polymerization and is less soluble in water. It is more effective in binding to soil particles and improving soil structure.
特性
CAS番号 |
17343-79-2 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.353 |
IUPAC名 |
(4R,5R)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h8-10,14,17-18H,5-7H2,1-4H3/t10-,14+/m0/s1 |
InChIキー |
JABJXLKFPCKNKT-IINYFYTJSA-N |
SMILES |
CC(C)CCC1C(C(=O)C(=C1O)C(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)




![ACETYLCHOLINE IODIDE, [ACETYL-1-14C]](/img/new.no-structure.jpg)





